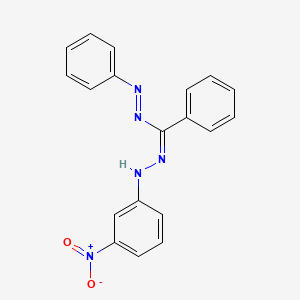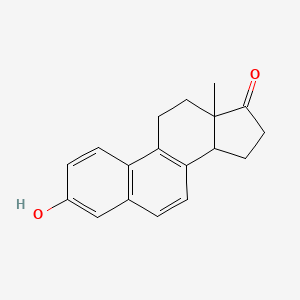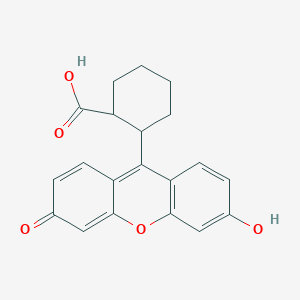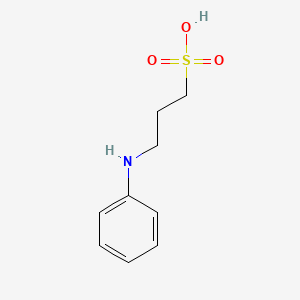
Formazane, 5-(3-nitrophenyl)-1,3-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(3-nitrophenyl)-2-[(Z)-phenyl(phenylhydrazono)methyl]diazene is an organic compound characterized by its complex structure, which includes a nitrophenyl group, a phenylhydrazono group, and a diazene linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(3-nitrophenyl)-2-[(Z)-phenyl(phenylhydrazono)methyl]diazene typically involves multiple steps:
Formation of the Hydrazone Intermediate: The initial step involves the reaction of 3-nitrobenzaldehyde with phenylhydrazine to form the corresponding hydrazone.
Diazotization: The hydrazone is then subjected to diazotization using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is coupled with aniline under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(3-nitrophenyl)-2-[(Z)-phenyl(phenylhydrazono)methyl]diazene can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The diazene linkage can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted diazene compounds.
Scientific Research Applications
(E)-1-(3-nitrophenyl)-2-[(Z)-phenyl(phenylhydrazono)methyl]diazene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of dyes, pigments, and other materials with specific electronic properties.
Mechanism of Action
The mechanism of action of (E)-1-(3-nitrophenyl)-2-[(Z)-phenyl(phenylhydrazono)methyl]diazene involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the diazene linkage can interact with nucleophilic sites on proteins and other biomolecules. These interactions can modulate biological pathways and lead to various pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- (E)-1-(4-nitrophenyl)-2-[(Z)-phenyl(phenylhydrazono)methyl]diazene
- (E)-1-(3-nitrophenyl)-2-[(Z)-phenyl(phenylhydrazono)methyl]diazene
Uniqueness
(E)-1-(3-nitrophenyl)-2-[(Z)-phenyl(phenylhydrazono)methyl]diazene is unique due to the specific positioning of the nitro group on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can lead to differences in chemical behavior and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C19H15N5O2 |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
N'-(3-nitroanilino)-N-phenyliminobenzenecarboximidamide |
InChI |
InChI=1S/C19H15N5O2/c25-24(26)18-13-7-12-17(14-18)21-23-19(15-8-3-1-4-9-15)22-20-16-10-5-2-6-11-16/h1-14,21H/b22-20?,23-19- |
InChI Key |
DFNLSHMKMVGJCG-QJIJLBHZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N/NC2=CC(=CC=C2)[N+](=O)[O-])/N=NC3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C(=NNC2=CC(=CC=C2)[N+](=O)[O-])N=NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-2-(2,6-Dimethyl-4-morpholinyl)-5-{[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-1,3-thiazol-4(5H)-one](/img/structure/B11968651.png)

![(5Z)-5-{[3-(4-Butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11968660.png)


![7-hydroxy-1,3-dimethyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B11968686.png)
![4-{[(E)-(2-methylphenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11968694.png)


![2-{[2-(biphenyl-4-yl)-2-oxoethyl]sulfanyl}-6-methyl-3,5-diphenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11968726.png)
![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B11968730.png)
![(5Z)-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11968736.png)


